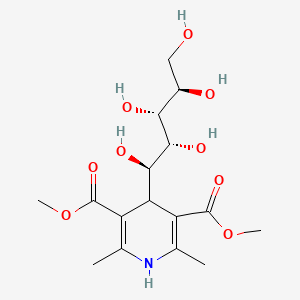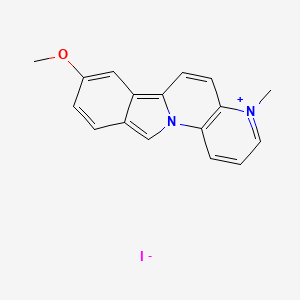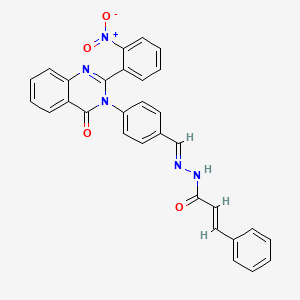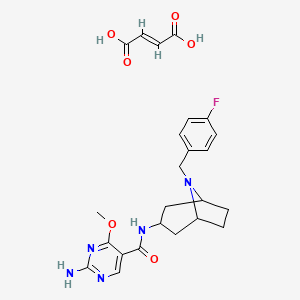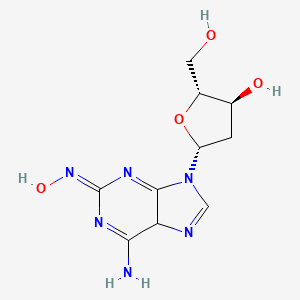
2-Amino-N(sup 6)-hydroxy-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine typically involves multi-step organic reactions. One common method involves the protection of the hydroxyl groups of deoxyadenosine, followed by selective amination and hydroxylation at the N6 position. The reaction conditions often include the use of protecting groups such as silyl ethers and reagents like ammonia or hydroxylamine under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA repair mechanisms and as a tool in genetic engineering.
Medicine: Investigated for its potential antiviral and anticancer properties, as well as its role in modulating immune responses.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications
Mécanisme D'action
The mechanism of action of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. This compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Molecular targets include DNA polymerases and other nucleic acid-binding proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-hydroxyaminopurine: A similar compound with modifications at the purine ring, used in similar research applications.
2-Amino-N(sup 6)-methyl-2’-deoxyadenosine: Another analog with a methyl group at the N6 position, used in studies of DNA methylation and gene expression.
Uniqueness
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is unique due to its specific hydroxylation at the N6 position, which imparts distinct chemical and biological properties. This modification allows for unique interactions with nucleic acids and proteins, making it a valuable tool in various research fields .
Propriétés
Numéro CAS |
136494-33-2 |
|---|---|
Formule moléculaire |
C10H14N6O4 |
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[(2E)-6-amino-2-hydroxyimino-5H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O4/c11-8-7-9(14-10(13-8)15-19)16(3-12-7)6-1-4(18)5(2-17)20-6/h3-7,17-19H,1-2H2,(H2,11,13,15)/t4-,5+,6+,7?/m0/s1 |
Clé InChI |
CTXDCYOZLBRTSE-CUWOBHIPSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=N/C(=N/O)/N=C3N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3C2=NC(=NO)N=C3N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


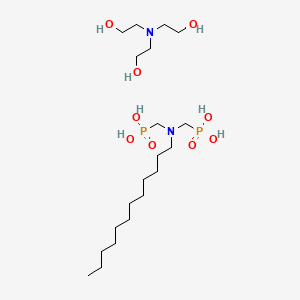
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
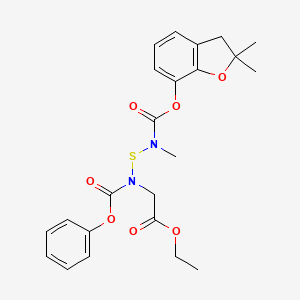
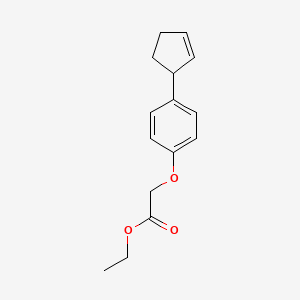
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
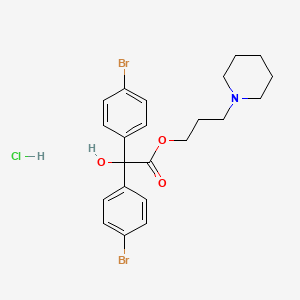
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

